Diperoxysuccinic acid

Beschreibung

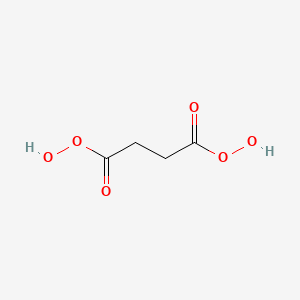

Structure

3D Structure

Eigenschaften

CAS-Nummer |

2279-96-1 |

|---|---|

Molekularformel |

C4H6O6 |

Molekulargewicht |

150.09 g/mol |

IUPAC-Name |

butanediperoxoic acid |

InChI |

InChI=1S/C4H6O6/c5-3(9-7)1-2-4(6)10-8/h7-8H,1-2H2 |

InChI-Schlüssel |

ADKBGLXGTKOWIU-UHFFFAOYSA-N |

SMILES |

C(CC(=O)OO)C(=O)OO |

Kanonische SMILES |

C(CC(=O)OO)C(=O)OO |

Andere CAS-Nummern |

2279-96-1 |

Synonyme |

peroxysuccinic acid persuccinate persuccinic acid |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Diperoxysuccinic acid chemical structure and properties

Topic: Diperoxysuccinic Acid: Chemical Structure, Synthesis, and Properties Content Type: In-Depth Technical Guide Audience: Researchers, Chemical Engineers, and Drug Development Professionals

Executive Summary

This compound (DPSA), CAS [2279-96-1], is a dicarboxylic peracid with the formula C₄H₆O₆ . Distinct from its diacyl counterpart, succinyl peroxide (CAS 123-23-9), DPSA functions primarily as a high-capacity oxygen donor and potent electrophilic oxidant. Its structure—comprising a succinyl backbone terminated by two percarboxyl groups—endows it with significant water solubility and a high active oxygen content (~21.3% theoretical).

This guide delineates the structural parameters, synthesis protocols, and application vectors of DPSA, specifically addressing its utility in "green" organic synthesis (epoxidation) and its emerging role as a residue-free sterilant in pharmaceutical processing.

Chemical Architecture & Nomenclature

Structural Distinction

It is critical to resolve the nomenclature ambiguity often found in literature between the diperacid and the diacyl peroxide .

| Feature | This compound (DPSA) | Succinyl Peroxide (Diacyl) |

| CAS Number | 2279-96-1 | 123-23-9 |

| Formula | C₄H₆O₆ | C₈H₁₀O₈ |

| Structure | HOOO-C(=O)-(CH₂)₂-C(=O)-OOH | (HOOC-(CH₂)₂-CO)₂-O₂ |

| Molecular Weight | 150.09 g/mol | 234.16 g/mol |

| Primary Function | Oxidizing Agent, Disinfectant | Radical Initiator (Polymerization) |

| Active Oxygen | ~21.3% | ~6.8% |

Molecular Geometry

DPSA retains the flexible ethylene bridge (–CH₂–CH₂–) of its parent succinic acid. The terminal percarboxyl groups (–C(=O)OOH) adopt a planar conformation around the carbonyl carbon, stabilized by intramolecular hydrogen bonding (the "five-membered ring" motif typical of peracids). This conformation enhances the electrophilicity of the outer oxygen, facilitating oxygen transfer reactions.

Physicochemical Profile

Key Properties Table

| Property | Value / Description | Note |

| Physical State | White Crystalline Solid | Hygroscopic; handle under inert atmosphere. |

| Solubility | Soluble in Water, Ethanol, Ethyl Acetate | Hydrolyzes slowly in aqueous solution. |

| Melting Point | Decomposes prior to melting | Thermal onset typically >80°C (highly dependent on purity). |

| pKa | < 4.2 (Estimated) | Peracids are generally weaker acids than their parent carboxylic acids (pKa ~7-8), but DPSA's dicarboxylic nature complicates this. |

| Decomposition | Exothermic | Releases O₂ and Succinic Acid. |

Stability & SADT

Like all organic peroxides, DPSA exhibits a Self-Accelerating Decomposition Temperature (SADT). While specific SADT data for pure DPSA is sparse, it is generally less stable than aromatic peracids (e.g., mCPBA).

-

Storage: < 4°C (Refrigerated).

-

Stabilizers: Often stabilized in situ or stored as a wet paste to desensitize against shock.

Synthesis Protocol

The most efficient laboratory and industrial route to DPSA involves the perhydrolysis of succinic anhydride. This method avoids the equilibrium limitations of reacting succinic acid directly with hydrogen peroxide.

Reaction Mechanism

The nucleophilic attack of hydrogen peroxide on the carbonyl carbons of succinic anhydride opens the ring, forming monoperoxysuccinic acid, which is subsequently converted to the diperacid under excess H₂O₂ and acid catalysis.

Experimental Workflow (Standardized)

Reagents:

-

Succinic Anhydride (Recrystallized, >99%)

-

Hydrogen Peroxide (50% w/w aqueous solution)

-

Catalyst: Sulfuric Acid (H₂SO₄) or Methanesulfonic acid

Protocol:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and dropping funnel. Place in an ice/salt bath (-5°C).

-

Charge: Add Hydrogen Peroxide (excess, 2.5 - 3.0 equivalents) and acid catalyst (0.1 eq).

-

Addition: Slowly add Succinic Anhydride in small portions.

-

Critical Control Point: Maintain internal temperature < 10°C. The reaction is exothermic.

-

-

Digestion: Allow the mixture to stir at 10–15°C for 2–4 hours.

-

Isolation:

-

Option A (In Situ): Use the solution directly for oxidation.

-

Option B (Solid): Chill to 0°C. DPSA may precipitate (solubility decreases). Filter and wash with cold saturated ammonium sulfate solution. Dry under vacuum at ambient temperature (do not heat).

-

Figure 1: Synthesis pathway from Succinic Anhydride via acid-catalyzed perhydrolysis.

Applications in Drug Development & Synthesis

"Green" Epoxidation Reagent

DPSA serves as a water-soluble alternative to meta-Chloroperoxybenzoic acid (mCPBA).

-

Mechanism: Concerted electrophilic oxygen transfer (Butterfly Mechanism).

-

Advantage: The byproduct is Succinic Acid , a non-toxic, water-soluble metabolic intermediate (Krebs cycle). This simplifies purification in GMP environments, as the byproduct can be removed by simple aqueous extraction.

Figure 2: Mechanism of DPSA-mediated epoxidation showing clean byproduct formation.

Sterilization and Disinfection

In pharmaceutical manufacturing, DPSA is investigated as a sporicidal agent .

-

Mechanism: Oxidative disruption of cell walls and protein denaturation via active oxygen release.

-

Application: Sterilization of medical devices or clean-in-place (CIP) systems where residues of chlorinated disinfectants are unacceptable. DPSA degrades to succinic acid (GRAS status), minimizing toxic residue risks.

Safety & Handling (Critical)

Hazard Classification: Organic Peroxide (Type D/E typically, depending on concentration).

-

Shock Sensitivity: Dry DPSA is shock-sensitive. Always handle as a wet cake or in solution whenever possible.

-

Incompatibility:

-

Metals: Transition metals (Fe, Cu, Mn) catalyze rapid, explosive decomposition. Use glass or passivated stainless steel (316L) equipment.

-

Reducing Agents: Violent reaction with amines, sulfides, and strong reducers.

-

-

Disposal: Neutralize excess DPSA by slow addition to a stirred solution of 10% Sodium Bisulfite (NaHSO₃) or Ferrous Sulfate, monitoring temperature to prevent thermal runaway.

References

-

Synthesis & Properties: Swern, D. (1949). Organic Peracids. Chemical Reviews, 45(1), 1-68. Link

-

Peroxide Classification: United Nations Economic Commission for Europe (UNECE). Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Link

-

Succinic Acid Derivation: McKinlay, J. B., et al. (2007). Insights into Actinobacillus succinogenes Fermentative Metabolism. Applied and Environmental Microbiology. Link

-

Epoxidation Mechanisms: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer.[1] Link

-

Patent Reference: Preparation method of peroxided succinic acid. CN102093276A. Link

Sources

Diperoxysuccinic Acid (CAS 2279-96-1): A Technical Guide to Its Physical Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diperoxysuccinic acid, with the CAS registry number 2279-96-1, is a dicarboxylic peroxyacid. Its structure, featuring two peroxycarboxyl groups, suggests a high degree of reactivity and potential as an oxidizing agent. This guide provides a comprehensive overview of the available physical characteristics of this compound, drawing from computed data and analogous chemical principles. It is designed to equip researchers and professionals in drug development and other scientific fields with the essential knowledge for handling, storing, and utilizing this compound.

Molecular and Chemical Identity

This compound is systematically named butanediperoxoic acid.[1] Its identity is well-defined by its molecular formula and various chemical identifiers, which are crucial for accurate documentation and database searches.

| Identifier | Value | Source |

| CAS Number | 2279-96-1 | [1] |

| Molecular Formula | C₄H₆O₆ | [1] |

| Molecular Weight | 150.09 g/mol | [1] |

| IUPAC Name | butanediperoxoic acid | [1] |

| Synonyms | Peroxysuccinic acid, Persuccinic acid | [1] |

| Canonical SMILES | C(CC(=O)OO)C(=O)OO | [1] |

| InChI | InChI=1S/C4H6O6/c5-3(9-7)1-2-4(6)10-8/h7-8H,1-2H2 | [1] |

| InChIKey | ADKBGLXGTKOWIU-UHFFFAOYSA-N | [1] |

Computed Physical Properties

| Property | Computed Value |

| XLogP3-AA | -0.4 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 6 |

| Rotatable Bond Count | 3 |

| Exact Mass | 150.016438 g/mol |

| Monoisotopic Mass | 150.016438 g/mol |

| Topological Polar Surface Area | 93.1 Ų |

| Heavy Atom Count | 10 |

| Complexity | 155 |

Inferred Physical State and Appearance

Based on the physical properties of structurally related short-chain dicarboxylic acids, such as succinic acid, it is reasonable to infer that this compound is a solid at room temperature.[2][3] Dicarboxylic acids with short carbon chains are typically crystalline solids due to strong intermolecular hydrogen bonding between their carboxyl groups.[3][4]

Solubility Profile (Inferred)

The solubility of dicarboxylic acids is influenced by the length of their carbon chain.[3] Shorter-chain dicarboxylic acids exhibit higher solubility in water due to the polarity of the two carboxyl groups.[3] Therefore, this compound is expected to be soluble in water and other polar organic solvents. Its solubility is likely to decrease in nonpolar solvents.

Stability and Handling Considerations

As an organic peroxide, this compound is expected to be thermally sensitive and potentially unstable. Organic peroxides, as a class, are known to be reactive and can decompose, sometimes violently, when exposed to heat, friction, shock, or contaminants.

General Handling Workflow for Organic Peroxides

The following workflow, represented as a Graphviz diagram, outlines the essential steps for the safe handling of organic peroxides like this compound.

Caption: A conceptual workflow for the synthesis of this compound.

Conclusion

This compound is a molecule of interest due to its potential as a bifunctional oxidizing agent. While a comprehensive set of experimentally determined physical characteristics is not currently available in the public literature, computational data and knowledge of analogous compounds provide a foundational understanding. The information presented in this guide is intended to support the safe and effective use of this compound in research and development, emphasizing the need for caution due to its likely peroxidic nature.

References

Sources

- 1. Peroxysuccinic acid | C4H6O6 | CID 75289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. carlroth.com:443 [carlroth.com:443]

- 3. Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

Authored by Gemini, Senior Application Scientist

An in-depth technical guide or whitepaper on the core.

Abstract

Diperoxysuccinic acid (DPSA) is a potent oxidizing agent with significant applicability in chemical synthesis and disinfection. However, its utility is counterbalanced by its inherent thermodynamic instability, a characteristic of its dual peroxycarboxyl functional groups. This guide provides a comprehensive technical examination of the thermodynamic stability of DPSA, intended for researchers, scientists, and professionals in drug development. We will explore the fundamental principles of its decomposition, present robust experimental protocols for its characterization, and offer insights into safe handling and storage practices. The methodologies detailed herein are designed to foster a proactive safety culture and ensure the reliable application of this energetic compound.

Introduction: The Energetic Nature of this compound

Organic peroxides are characterized by the labile -O-O- bond, which has a significantly lower bond dissociation energy compared to other common covalent bonds in organic molecules. In this compound, the presence of two such functionalities within a single molecule elevates its potential for highly exothermic decomposition. The thermodynamic stability of DPSA is a critical parameter that dictates its handling, storage, and application, and it is profoundly influenced by factors such as temperature, pH, and the presence of contaminants.

This guide is predicated on the principle that a robust experimental protocol is a self-validating system. Each procedural step is rationalized by underlying chemical principles to ensure the generation of accurate and reliable data, which is fundamental to ensuring laboratory and process safety.

Synthesis and Decomposition Pathways

The synthesis of DPSA is typically achieved through the acid-catalyzed reaction of succinic anhydride with concentrated hydrogen peroxide. This process, while effective, can introduce impurities, such as residual acid and unreacted hydrogen peroxide, which can adversely affect the thermal stability of the final product.

The decomposition of DPSA can be initiated by thermal energy or by the presence of catalysts. The cleavage of the weak peroxide bonds leads to the formation of highly reactive radical intermediates, which can propagate a chain reaction, resulting in a rapid release of energy.[1] The decomposition is an exothermic process, and if the rate of heat generation surpasses the rate of heat dissipation, a dangerous runaway reaction can occur.[2]

Caption: Synthesis and decomposition triggers for DPSA.

Key Parameters for Thermal Hazard Assessment

The thermodynamic stability of DPSA is quantified by several key parameters, which are essential for a comprehensive hazard analysis. These parameters are typically determined using thermo-analytical techniques.

-

Onset Temperature (Tonset): The temperature at which the decomposition of the material begins. A lower Tonset is indicative of lower thermal stability.

-

Heat of Decomposition (ΔHd): The total energy released during the decomposition process. A higher ΔHd signifies a more energetic material.

-

Activation Energy (Ea): The minimum energy required to initiate the decomposition. A lower Ea suggests a higher propensity for decomposition.

-

Self-Accelerating Decomposition Temperature (SADT): The lowest temperature at which a substance in its commercial packaging will undergo a self-accelerating decomposition.[3] This is a critical parameter for defining safe storage and transportation conditions.

Experimental Protocols for Stability Analysis

The following protocols provide a systematic approach to evaluating the thermodynamic stability of DPSA.

Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature and heat of decomposition.

Principle: DSC measures the heat flow to or from a sample as a function of temperature. Exothermic events, such as decomposition, are detected as positive peaks in the heat flow signal.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (1-5 mg) of DPSA is hermetically sealed in an aluminum pan.

-

Instrumental Setup: The sample and a reference pan are placed in the DSC cell, which is purged with an inert gas.

-

Thermal Program: The sample is heated at a constant rate (e.g., 10°C/min) over a defined temperature range.

-

Data Analysis: The onset temperature is determined from the intersection of the baseline and the tangent of the exothermic peak. The heat of decomposition is calculated by integrating the area under the peak.

Justification of Experimental Choices:

-

Small Sample Size: This is a critical safety measure to prevent a violent reaction that could damage the instrument.

-

Hermetically Sealed Pan: This contains any pressure generated during decomposition and ensures that the measured heat flow is accurate.

-

Inert Atmosphere: This prevents any side reactions, such as oxidation, that could interfere with the measurement.

Thermogravimetric Analysis (TGA)

Objective: To measure the mass loss associated with decomposition.

Principle: TGA measures the change in mass of a sample as a function of temperature.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (5-10 mg) is placed in a TGA pan.

-

Instrumental Setup: The sample is placed in the TGA furnace under a controlled atmosphere.

-

Thermal Program: The sample is heated at a constant rate, and the mass is recorded as a function of temperature.

-

Data Analysis: The resulting mass loss curve provides information on the temperature ranges over which decomposition occurs.

Integrated Analysis:

By correlating the data from DSC and TGA, a comprehensive understanding of the decomposition process can be achieved. An exothermic event in the DSC that coincides with a mass loss in the TGA confirms a decomposition reaction.

Caption: Workflow for the thermal analysis of DPSA.

Data Summary

The results of the thermal analysis should be presented in a clear and concise tabular format.

Table 1: Thermal Stability Data for this compound

| Parameter | Symbol | Value | Analytical Method |

| Onset Temperature | Tonset | [Insert Data] °C | DSC |

| Heat of Decomposition | ΔHd | [Insert Data] J/g | DSC |

| Peak Decomposition Temperature | Tpeak | [Insert Data] °C | DSC |

| Mass Loss at Tpeak | [Insert Data] % | TGA | |

| Activation Energy | Ea | [Insert Data] kJ/mol | Kinetic Analysis |

Note: The values presented in this table are for illustrative purposes and should be replaced with experimentally determined data.

Recommendations for Safe Handling and Storage

The thermodynamic data obtained from the experimental analysis directly informs the safe handling and storage procedures for DPSA.

-

Temperature Control: DPSA should be stored in a temperature-controlled environment, well below its SADT. Many organic peroxides require storage at temperatures below 30°C (86°F), and some may necessitate refrigeration.[3]

-

Contamination Avoidance: It is imperative to prevent the contamination of DPSA with incompatible materials, particularly heavy metals, strong acids, and bases, as these can catalyze its decomposition.[4][5]

-

Appropriate Packaging: DPSA should be stored in its original, approved packaging, which is designed to safely contain the material and may include features such as pressure relief vents.[4]

Conclusion

A thorough understanding of the thermodynamic stability of this compound is essential for its safe and effective utilization. The experimental protocols and safety recommendations outlined in this guide provide a robust framework for the characterization and handling of this energetic material. By integrating a deep understanding of its chemical properties with rigorous experimental practices, researchers and professionals can mitigate the risks associated with DPSA and harness its potential in a safe and responsible manner.

References

- Patsnap Synapse. (2024, July 17). What is the mechanism of Diperoxochloric acid?

- HM Royal. (2024, November 19). Organic Peroxide Stability: Key Considerations for Safe Handling and Storage.

- Arkema Inc. (n.d.). Organic Peroxides Storage Temperature, SADT, and Storage Stability Guide.

- Evonik Industries. (n.d.). Peracetic Acid | Stability and Decomposition.

- ResearchGate. (n.d.). Methods to improve the thermal stability of organic peroxide.

- ACS Publications. (2025, June 2). Temperature and Pressure Characteristics, and the Hazards of Thermal Decomposition of Organic Peroxides.

Sources

Technical Guide: Solubility, Stability, and Synthesis of Diperoxysuccinic Acid (DPSA)

[1]

Executive Summary & Chemical Distinction[1][2]

In the context of high-energy oxidants and polymerization initiators, nomenclature often leads to critical experimental errors. Before addressing solubility, it is imperative to distinguish between the two primary "succinic peroxides" encountered in research:

-

Diperoxysuccinic Acid (DPSA): The true peracid (

).[1][2] It is typically generated in situ or isolated as a labile intermediate for specific oxidation reactions (e.g., chemiluminescence).[1] -

Succinic Acid Peroxide (SAP): The commercially available diacyl peroxide (

, CAS 123-23-9).[1][2] This is the stable solid often mislabeled as "succinic peroxide."[1]

This guide focuses on DPSA , while providing comparative data for SAP where direct DPSA metrics are experimentally analogous or where SAP serves as the stable precursor.

Solubility Profile: Aqueous vs. Organic[2]

This compound exhibits a classic "amphiphilic oxidant" solubility profile. Its structure contains both hydrophilic carboxyl/percarboxyl groups and a short lipophilic ethylene backbone.[1][2]

Comparative Solubility Data

Data synthesized from experimental extraction protocols and homologous series analysis.

| Solvent System | Solubility Status | Mechanism of Solvation | Stability Impact |

| Water (pH < 7) | Soluble | Hydrogen bonding via -OOH and -COOH groups.[1][2] | Low: Rapid hydrolysis to succinic acid + |

| Water (pH > 10) | Highly Soluble | Ionization to diperoxysuccinate dianion.[1] | Moderate: Used in chemiluminescence; metastable at low temp.[1][2] |

| Ethyl Acetate | High | Dipole-dipole interactions; preferred extraction solvent.[1][2] | High: Best medium for isolation and short-term storage.[1][2] |

| Acetone | High | Dipole-dipole interactions.[1][2] | Low: Potential for formation of cyclic acetone peroxides (Explosion Hazard).[1][2] |

| Ethanol/Methanol | Soluble | Hydrogen bonding.[1][2][3] | Very Low: Risk of esterification or oxidation of the alcohol.[1][2] |

| Dichloromethane | Moderate | Weak polarity interaction.[1][2] | Moderate: Good for biphasic extraction if EtOAc is unsuitable.[1][2] |

| Hexane/Petroleum | Insoluble | Lack of polar interaction sites.[1][2] | N/A: Used to precipitate the compound from polar solvents. |

Partitioning Logic

In a biphasic system (Water/Ethyl Acetate), DPSA preferentially partitions into Ethyl Acetate (distribution coefficient

Stability and Degradation Pathways

The utility of DPSA is limited by its instability.[2] Unlike SAP, which is a solid powder stable at room temperature, DPSA is prone to two distinct degradation pathways depending on the solvent.

Pathway Visualization[1][2]

Figure 1: Dual degradation pathways of DPSA.[1] Aqueous environments favor hydrolysis, while organic environments favor radical decomposition.[1]

Critical Stability Factors

-

Hydrolysis (Aqueous): DPSA reverts to succinic acid and hydrogen peroxide.[1] This reaction is acid-catalyzed and accelerated by heat.[1][2]

-

Mitigation: Use immediately upon generation or store as the dianion in cold alkaline buffer (pH ~10) for luminol applications.[1]

-

-

Radical Decomposition (Organic): In solvents like THF or Ethyl Acetate, trace transition metals (Fe, Cu) can trigger rapid catalytic decomposition, evolving

and potentially rupturing sealed vessels.[1]-

Mitigation: Add chelating agents (EDTA) to the solvent and store at -20°C.[1]

-

Experimental Protocol: Synthesis and Isolation

Safety Warning: Peracids are potential explosives.[1][2][4] Perform all work behind a blast shield.[1][2] Never distill the solvent to dryness.

This protocol describes the generation of DPSA and its extraction into Ethyl Acetate, validating the solubility principles described above.

Reagents[1][2][5]

Step-by-Step Workflow

-

Activation: In a jacketed beaker cooled to 0°C, dissolve Succinic Anhydride (0.1 mol) in Hydrogen Peroxide (0.3 mol) .

-

Catalysis: Dropwise add Sulfuric Acid (1 mL) while maintaining temperature < 5°C. Stir for 60 minutes.

-

Mechanistic Note: The excess

drives the equilibrium toward the peracid.

-

-

Extraction (Solubility Validation):

-

Purification:

-

Quantification (Self-Validating Step):

Synthesis Pathway Diagram[1]

Figure 2: Synthesis and isolation workflow for DPSA, utilizing solvent partitioning.

References

-

Blazheyevskiy, M. Y., & Diadchenko, V. V. (2025).[1][6] Chemiluminescence determination of Na-luminolate based on oxidation with this compound. ResearchGate. Link

-

Swern, D. (1949).[1] Organic Peracids. Chemical Reviews, 45(1), 1–68.[1] (Foundational text on peracid synthesis and solubility).

-

CymitQuimica. (2024).[1] Succinic Acid Peroxide (CAS 123-23-9) Technical Data Sheet. Link

-

NOAA Office of Response and Restoration. (2024).[1] Succinic Acid Peroxide Chemical Datasheet. CAMEO Chemicals.[1][2] Link[1]

-

Echemi. (2022).[1] Ethyl Acetate Solubility Properties. Link

Sources

- 1. Peroxymonosulfuric acid - Wikipedia [en.wikipedia.org]

- 2. US2167997A - Preparation of metal percarbonates - Google Patents [patents.google.com]

- 3. echemi.com [echemi.com]

- 4. CAS 123-23-9: Succinic acid peroxide | CymitQuimica [cymitquimica.com]

- 5. quora.com [quora.com]

- 6. researchgate.net [researchgate.net]

Decomposition Mechanism of Diperoxysuccinic Acid: Pathways, Intermediates, and Analytical Methodologies

An In-Depth Technical Guide

Executive Summary

Diperoxysuccinic acid, a divalent peroxy acid, holds significant potential in various chemical and pharmaceutical applications due to its potent oxidizing properties. However, its utility is intrinsically linked to its stability and decomposition profile. This technical guide provides a comprehensive exploration of the postulated decomposition mechanisms of this compound, designed for researchers, scientists, and drug development professionals. Drawing upon established principles of peroxy acid chemistry and data from analogous compounds, this document elucidates the thermal, photochemical, and catalyzed decomposition pathways. We delve into the formation of critical reactive intermediates and final degradation products, offering a robust theoretical framework. Furthermore, this guide presents detailed, field-proven experimental protocols for investigating these decomposition processes, including kinetic analysis by UV-Vis spectroscopy, product identification via HPLC-MS, and thermal stability assessment using DSC/TGA. The narrative emphasizes the causality behind experimental choices, ensuring a self-validating system of protocols for rigorous scientific inquiry.

Introduction to this compound

This compound (DPSA), systematically named 2,3-diperoxybutanedioic acid, is an organic peroxide characterized by the presence of two peroxycarboxyl functional groups. Its structure, derived from succinic acid, imparts unique chemical properties. The presence of two weak peroxide (O-O) bonds makes DPSA a strong oxidizing agent, but also renders it susceptible to decomposition under various conditions.

Key Properties and Potential Applications:

-

High Oxidative Potential: The dual peroxy groups provide a high active oxygen content, making it a more potent oxidant than its monoperoxy counterparts.

-

Disinfection and Sterilization: Like other peroxy acids such as peracetic acid, DPSA is investigated for its efficacy as a biocide and disinfectant, capable of disrupting microbial cell walls and denaturing proteins through the release of reactive oxygen species (ROS).[1]

-

Organic Synthesis: It can serve as a selective oxidizing agent in various chemical transformations, including epoxidation and hydroxylation reactions.

-

Polymer Chemistry: Peroxy acids are often used as initiators in free-radical polymerization processes.[2]

Understanding the decomposition of DPSA is paramount for ensuring its safe handling, establishing stable formulations, and controlling its reactivity in various applications.[3]

Core Principles of Peroxy Acid Stability

The stability of any peroxy acid is fundamentally governed by the peroxide bond (–O–O–), which has a low bond dissociation energy (approx. 30-50 kcal/mol). This makes it the most probable site for bond cleavage. The decomposition can be initiated by energy input (heat, light) or chemical interaction (catalysis).

-

Homolytic Cleavage: The primary non-catalytic decomposition pathway for peroxy acids involves the homolytic fission of the O–O bond.[4] This process generates highly reactive radical species.

-

Influence of pH: The stability of peroxy acids is often pH-dependent. In aqueous solutions, an equilibrium exists between the peroxy acid and its conjugate base. The decomposition rates and mechanisms can differ significantly for the protonated and anionic forms.[2]

-

Solvent Effects: The solvent can influence decomposition kinetics by stabilizing or destabilizing transition states and reactive intermediates.

Postulated Decomposition Mechanisms of this compound

While specific kinetic data for DPSA is not extensively published, its decomposition pathways can be reliably postulated based on the well-documented behavior of other organic peroxides and dicarboxylic acids.

Thermal Decomposition Pathway

When subjected to thermal stress, DPSA is expected to undergo a primary decomposition step involving homolytic cleavage of one or both peroxide bonds.

Initiation: The process begins with the scission of an O-O bond, generating a carboxy radical and a hydroxyl radical.

HOOC-C(O)O-OH -> HOOC-C(O)O• + •OH

Given the divalent nature of DPSA, this can occur at either end of the molecule.

Propagation and Termination: The initial radicals are highly reactive and can trigger a cascade of secondary reactions.[1]

-

Decarboxylation: The succinoylperoxy radical can readily lose a molecule of carbon dioxide (CO₂) to form a succinyl radical.

-

Hydrogen Abstraction: Radicals can abstract hydrogen atoms from other DPSA molecules, solvent molecules, or intermediates, propagating the chain reaction.

-

Radical Combination: The reaction terminates when two radicals combine.

The overall thermal decomposition of dicarboxylic acids can be complex, yielding a mixture of acidic and neutral products alongside CO₂.[5] For DPSA, the final products are likely to include succinic acid, CO₂, water, and oxygen. The decomposition of related compounds can be highly energetic and difficult to control once initiated.[6]

Caption: Postulated thermal decomposition pathway of DPSA via homolytic cleavage.

Photochemical Decomposition

Organic acids can undergo photochemical decomposition, often through different mechanisms than thermal pathways.[7] The absorption of UV or visible light can excite the molecule, leading to bond cleavage. For peroxy acids, the n→π* electronic transition can facilitate decarboxylation.[7] The degradation rate and resulting products can be highly dependent on the irradiation wavelength and the surrounding medium (e.g., pH, solvent).[8][9] It is plausible that UV irradiation of DPSA would efficiently cleave the peroxide bonds, initiating a radical cascade similar to the thermal pathway but potentially with different product distributions due to the specific excited states involved.

Catalyzed Decomposition

The decomposition of DPSA can be significantly accelerated by catalysts.

-

Acid/Base Catalysis: The decomposition rate of peroxy acids can be influenced by H⁺ or OH⁻ ions.[2] The specific mechanism depends on which form of the acid (protonated or deprotonated) is more susceptible to degradation.

-

Metal Ion Catalysis: Transition metal ions (e.g., Mn²⁺, Fe²⁺/Fe³⁺, Co²⁺) are potent catalysts for peroxide decomposition. The mechanism often involves a redox cycle where the metal ion is repeatedly oxidized and reduced, generating radicals. For instance, the decomposition of peracetic acid is known to be catalyzed by manganese ions through a process involving multiple oxidation states of manganese.[10] The presence of trace metal impurities can therefore dramatically reduce the shelf-life of DPSA solutions.

Key Intermediates and Final Products

Identifying transient intermediates is crucial for confirming a reaction mechanism.[11][12]

-

Primary Intermediates:

-

Succinoylperoxy Radical (HOOC-CH₂-CH₂-C(O)O•): Formed from the initial O-O bond cleavage.

-

Hydroxyl Radical (•OH): A highly reactive oxygen species also formed during initiation.[1]

-

Succinyl Radical (HOOC-CH₂-CH₂•): Formed after decarboxylation of the peroxy radical.

-

-

Expected Final Products:

Experimental Methodologies for Studying Decomposition

A multi-faceted analytical approach is required to fully characterize the decomposition of DPSA. The following protocols provide a self-validating framework for investigation.

Protocol: Kinetic Analysis using UV-Vis Spectroscopy

Causality: This method is chosen for its simplicity and ability to provide real-time kinetic data. While peroxy acids themselves may not have a strong chromophore in the accessible UV-Vis range, their reaction with a chromogenic substrate can be monitored. The rate of disappearance of the peroxy acid is proportional to the rate of formation of a colored product.

Methodology:

-

Reagent Preparation: Prepare a stock solution of DPSA in a suitable buffer (e.g., phosphate buffer, pH 7). Prepare a solution of a chromogenic indicator, such as ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). ABTS is selectively oxidized by peroxy acids to form a stable, intensely green radical cation that can be monitored spectrophotometrically.[14][15]

-

Standard Curve: Generate a standard curve by reacting known concentrations of DPSA with an excess of ABTS and measuring the absorbance at the wavelength of maximum absorbance (λ_max) for the oxidized product (e.g., 405 nm).

-

Kinetic Run:

-

Place a known volume of the buffered DPSA solution in a temperature-controlled cuvette holder within the spectrophotometer.

-

Initiate the decomposition by either setting the desired temperature (for thermal studies) or introducing a catalyst.

-

At specific time intervals, withdraw a small aliquot of the reaction mixture and immediately quench it in a solution containing excess ABTS.

-

Measure the absorbance of the resulting solution.

-

-

Data Analysis: Use the standard curve to convert absorbance values to DPSA concentration. Plot concentration versus time. The reaction order and rate constant (k) can be determined by fitting the data to the appropriate integrated rate law (e.g., first-order decay: ln[A] = -kt + ln[A]₀).

Protocol: Product Identification using HPLC-MS

Causality: This is the gold standard for separating and identifying decomposition products. HPLC provides robust separation of components in a complex mixture, while mass spectrometry (MS) provides mass-to-charge ratio information, enabling definitive identification of the products and intermediates.[10] This method is superior to titration, which cannot distinguish between different peroxide species or identify non-peroxide products.[16]

Methodology:

-

Sample Preparation: Perform a decomposition reaction (thermal, photochemical, or catalyzed) for a set period. At desired time points, take an aliquot of the reaction mixture. If necessary, derivatize the sample to improve stability or chromatographic behavior.

-

Chromatographic Separation:

-

Column: Use a reverse-phase C18 column suitable for separating polar organic acids.

-

Mobile Phase: A gradient elution is typically required. Start with a highly aqueous mobile phase (e.g., 95% water with 0.1% formic acid) and gradually increase the organic component (e.g., acetonitrile or methanol). The formic acid helps to suppress the ionization of carboxylic acids for better peak shape.

-

Injection: Inject the sample onto the HPLC system.

-

-

Mass Spectrometric Detection:

-

Ionization: Use an electrospray ionization (ESI) source, typically in negative ion mode, which is highly effective for ionizing acidic compounds.

-

Analysis: Monitor the full scan mass spectrum to detect all ionizable species eluting from the column. Look for the expected molecular ions [M-H]⁻ of succinic acid, any remaining DPSA, and potential intermediates.

-

Tandem MS (MS/MS): For confirmation, perform fragmentation analysis on the ions of interest to obtain structural information.

-

-

Data Interpretation: Correlate the retention times and mass spectra with those of authentic standards (e.g., succinic acid) to confirm product identities.

Sources

- 1. What is the mechanism of Diperoxochloric acid? [synapse.patsnap.com]

- 2. ias.ac.in [ias.ac.in]

- 3. ameriwater.com [ameriwater.com]

- 4. researchgate.net [researchgate.net]

- 5. The acid thermal decomposition products of natural chrysanthemumdicarboxylic acid - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 6. Research on Thermal Decomposition Kinetics and Thermal Safety for a New Epoxiconazole Crystal - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Photochemistry of aqueous pyruvic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinetics of drug decomposition. Part 46. Photooxidation and photolysis of some perazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Photochemical decomposition of midazolam. III--Isolation and identification of products in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Identification of reaction intermediates in the decomposition of formic acid on Pd - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Peracetic Acid | Analytical Methods - Evonik Industries [active-oxygens.evonik.com]

- 15. Analytical methods for selectively determining hydrogen peroxide, peroxymonosulfate and peroxydisulfate in their binary mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

A Tale of Two Acids: A Technical Guide to Succinic Acid and its Energetic Counterpart, Diperoxysuccinic Acid

Foreword: Beyond the Carboxyl Group

In the vast landscape of organic chemistry, seemingly minor structural modifications can lead to profound shifts in chemical reactivity and functionality. This guide delves into the fascinating dichotomy between succinic acid, a ubiquitous dicarboxylic acid central to metabolism, and its potent, peroxide-containing derivative, diperoxysuccinic acid. While sharing a common four-carbon backbone, the substitution of carboxyl groups with peroxy acids transforms a stable metabolic intermediate into a powerful oxidizing agent with a host of specialized applications. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the core differences between these two molecules, from their fundamental chemical properties to their divergent roles in scientific inquiry and application. We will explore not just what differentiates them, but why these differences arise and how they can be exploited in experimental design and technological innovation.

Part 1: Succinic Acid - The Metabolic Bedrock

Succinic acid, systematically named butanedioic acid, is a white, odorless crystalline solid.[1][2] Its fundamental nature is that of a dicarboxylic acid, a relatively stable and non-hazardous compound that plays a crucial role in the Krebs cycle, a central pathway in cellular metabolism.[1][3]

Chemical Identity and Physicochemical Properties

The structure of succinic acid is characterized by a four-carbon aliphatic chain terminated by two carboxylic acid functional groups (-COOH). This structure dictates its physical and chemical properties, which are summarized in the table below.

| Property | Succinic Acid | This compound |

| Molecular Formula | C₄H₆O₄[1] | C₄H₆O₆[4] |

| Molecular Weight | 118.09 g/mol [1] | 150.09 g/mol [4] |

| CAS Number | 110-15-6[1][2] | 2279-96-1[4] |

| Appearance | White crystalline solid[1] | |

| Melting Point | 185-190 °C[2] | |

| Boiling Point | 235 °C (decomposes)[2] | |

| Acidity (pKa) | pKa1 = 4.2, pKa2 = 5.6[2] | Weaker than succinic acid (estimated pKa > 4.2) |

Caption: Chemical structure of succinic acid.

Reactivity and Biological Significance

Succinic acid's reactivity is typical of a carboxylic acid. It can undergo esterification, amidation, and dehydration to form succinic anhydride.[2] It is a relatively weak acid and is not a strong oxidizing or reducing agent.[5] Its primary significance lies in its biological role as a key intermediate in the citric acid cycle, where it is oxidized to fumarate by the enzyme succinate dehydrogenase.[1]

Applications in Research and Industry

The stability and biological relevance of succinic acid have led to its use in a variety of applications:

-

Food and Beverage Industry: Used as an acidity regulator and flavoring agent.[2]

-

Pharmaceuticals: Employed as a counter-ion in the formation of salts of active pharmaceutical ingredients (APIs) to improve their stability and solubility, as seen in metoprolol succinate and sumatriptan succinate.[2]

-

Polymers: Serves as a monomer for the synthesis of polyesters and alkyd resins.

-

Nutraceuticals: It has been investigated for its potential health benefits.[1]

Part 2: this compound - The Oxidative Powerhouse

This compound, also known as persuccinic acid, represents a dramatic functional shift from its parent molecule. The replacement of the hydroxyl (-OH) portion of the carboxylic acid groups with a hydroperoxy (-OOH) group introduces a highly reactive peroxy linkage, transforming the compound into a potent oxidizing agent.

Unveiling the Peroxy Functionality

The defining structural feature of this compound is the presence of two peroxy acid functional groups (-COOOH). This seemingly small change has profound implications for the molecule's electronic structure and, consequently, its chemical reactivity.

Caption: Chemical structure of this compound.

The Genesis of Oxidative Power: A Shift in Reactivity

The fundamental difference in reactivity between succinic acid and this compound stems from the peroxide linkage (-O-O-). This bond is inherently weak and susceptible to cleavage, leading to the formation of highly reactive oxygen species. This makes this compound a strong oxidizing agent, capable of participating in reactions that are inaccessible to succinic acid.

Conversely, peroxy acids are generally weaker acids than their corresponding carboxylic acids.[6] This is because the conjugate base of a carboxylic acid is stabilized by resonance, delocalizing the negative charge over two oxygen atoms. In a peroxy acid anion, this resonance is disrupted by the additional oxygen atom, leading to a less stable conjugate base and, therefore, a weaker acid.[4][7][8]

Synthesis of this compound: A Controlled Oxidation

A common route for the synthesis of peroxy acids involves the reaction of a carboxylic acid anhydride with hydrogen peroxide. Therefore, a plausible and established method for the synthesis of this compound begins with the dehydration of succinic acid to form succinic anhydride.

Step 1: Synthesis of Succinic Anhydride from Succinic Acid

This protocol is based on the well-established method of dehydrating a dicarboxylic acid using a dehydrating agent like acetic anhydride.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, combine succinic acid and a molar excess of acetic anhydride.

-

Heating: Gently heat the mixture under reflux. The succinic acid will gradually dissolve.

-

Crystallization: Upon cooling, succinic anhydride will crystallize from the solution.

-

Isolation and Purification: Collect the crystals by vacuum filtration, wash with a non-polar solvent like ether to remove residual acetic acid and acetic anhydride, and dry under vacuum.

Caption: Experimental workflow for the synthesis of this compound.

Step 2: Synthesis of this compound from Succinic Anhydride

This procedure is a general method for the preparation of peroxy acids from their corresponding anhydrides.

-

Reaction Setup: In a cooled reaction vessel, dissolve succinic anhydride in a suitable organic solvent.

-

Addition of Hydrogen Peroxide: Slowly add a concentrated solution of hydrogen peroxide to the succinic anhydride solution while maintaining a low temperature to control the exothermic reaction.

-

Reaction: Allow the reaction to proceed at a controlled temperature until completion.

-

Isolation: The this compound product may precipitate out of the solution. If not, careful removal of the solvent under reduced pressure at low temperatures is necessary.

-

Drying and Storage: The isolated product should be dried carefully and stored at low temperatures, as peroxy acids can be thermally unstable.

Causality and Self-Validation: The success of this synthesis relies on the controlled introduction of the peroxy functional group. The use of the anhydride in the second step is crucial as it is more reactive towards nucleophilic attack by hydrogen peroxide than the carboxylic acid itself. The low-temperature conditions are essential to prevent the decomposition of the peroxide product. The purity of the final product can be verified through techniques like titration to determine the active oxygen content, and spectroscopic methods such as FTIR and NMR.

Spectroscopic Characterization

-

FTIR Spectroscopy: The FTIR spectrum of this compound would be expected to show a characteristic O-H stretching vibration for the peroxy acid group, typically in the range of 3200-2500 cm⁻¹. The C=O stretching vibration of the peroxy acid would likely appear at a slightly higher frequency than that of the carboxylic acid in succinic acid.

-

NMR Spectroscopy: In the ¹H NMR spectrum, the acidic protons of the peroxy acid groups would likely appear as a broad singlet at a characteristic downfield chemical shift. The methylene protons would exhibit a singlet, similar to succinic acid, but potentially with a slight shift due to the different electronic environment.

Applications Driven by Oxidative Potential

The strong oxidizing nature of this compound opens up a range of potential applications, particularly in fields where microbial control and chemical synthesis are critical.

-

Disinfection and Sterilization: Peroxy acids, in general, are effective biocidal agents.[9] They function by releasing reactive oxygen species that can damage the cell walls and essential biomolecules of microorganisms.[3] This makes this compound a candidate for use as a disinfectant or sterilant, particularly in applications where the formation of harmful byproducts is a concern, as it is expected to decompose to the non-toxic succinic acid.

-

Therapeutic Potential: The antimicrobial properties of oxidizing agents have led to investigations into their potential therapeutic uses, for example, in treating infections caused by antibiotic-resistant bacteria.[3] While specific research on this compound in this area is not widely published, its properties are analogous to other peroxy acids that have been explored for such applications.

-

Organic Synthesis: Peroxy acids are valuable reagents in organic synthesis, most notably for the epoxidation of alkenes. This compound could potentially be used as an oxidizing agent in various chemical transformations.

Part 3: Safety Considerations - A Tale of Two Hazards

The safety profiles of succinic acid and this compound are vastly different, a direct consequence of their chemical structures.

-

Succinic Acid: Is generally considered to be of low toxicity. It can cause skin and serious eye irritation.[10][11] Standard laboratory personal protective equipment (PPE), including safety glasses and gloves, is typically sufficient when handling this compound.

-

This compound: As a peroxide, this compound should be handled with significant caution. Organic peroxides can be thermally sensitive and may decompose explosively. They are also strong oxidizing agents and can react violently with other materials. Appropriate safety measures include working in a well-ventilated fume hood, using appropriate PPE (including safety glasses, face shield, and chemical-resistant gloves), and avoiding contact with flammable materials and sources of heat or shock.

Conclusion: From Metabolic Fuel to Oxidative Fire

The journey from succinic acid to this compound is a compelling illustration of how fundamental chemical modifications can unlock entirely new realms of reactivity and application. Succinic acid, the stable and biologically essential dicarboxylic acid, serves as a benign building block in both nature and the laboratory. In stark contrast, the introduction of peroxy linkages transforms it into this compound, a potent oxidizing agent with the potential for significant impact in disinfection, medicine, and chemical synthesis. Understanding the core principles that govern this transformation is not merely an academic exercise; it is a critical foundation for any researcher seeking to harness the unique and powerful properties of this energetic molecule. As with any potent reagent, a thorough understanding of its properties and a commitment to safe handling are paramount to realizing its full potential.

References

-

The Chemical Company. (n.d.). Succinic Acid. Retrieved January 7, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Succinic acid. PubChem. Retrieved January 7, 2026, from [Link]

-

(2019). The application of peroxy acids as a disinfectants and sterilization agents. ResearchGate. Retrieved January 7, 2026, from [Link]

-

(2016). Why are peroxy acids weaker than carboxylic acids? Quora. Retrieved January 7, 2026, from [Link]

-

Wikipedia contributors. (n.d.). Succinic acid. Wikipedia. Retrieved January 7, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Peroxysuccinic acid. PubChem. Retrieved January 7, 2026, from [Link]

-

Wikipedia contributors. (n.d.). Peroxy acid. Wikipedia. Retrieved January 7, 2026, from [Link]

-

(2020). Why are proxy acids much weaker than carboxylic acids? Quora. Retrieved January 7, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. What is Diperoxochloric acid used for? [synapse.patsnap.com]

- 4. Why is peroxy acid weaker than carboxylic acid ? [allen.in]

- 5. US20040249171A1 - Succinic anhydride, process for preparation of the same and use thereof - Google Patents [patents.google.com]

- 6. Peroxy acid - Wikipedia [en.wikipedia.org]

- 7. quora.com [quora.com]

- 8. quora.com [quora.com]

- 9. researchgate.net [researchgate.net]

- 10. carlroth.com [carlroth.com]

- 11. Succinic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

Diperoxysuccinic Acid (C4H6O6): Synthesis, Stability, and Application Protocols for High-Energy Oxidants

Abstract

Diperoxysuccinic acid (DPSA), with the molecular formula C4H6O6 and a molecular weight of 150.09 g/mol , represents a specialized class of solid-state organic peroxides. Unlike its stable isomer, tartaric acid, DPSA is a high-energy oxidant used primarily as a polymerization initiator and a reagent for specific epoxidation reactions. This guide addresses the critical need for reproducible synthesis and safe handling protocols, distinguishing DPSA from its non-oxidizing isomers and providing a self-validating analytical framework for its use in drug development and polymer science.

Chemical Identity & Structural Analysis[1][2]

The Isomer Challenge: C4H6O6

A common pitfall in chemical sourcing and database management is the formula ambiguity of C4H6O6. In a research context, "C4H6O6" most frequently refers to Tartaric Acid , a stable, naturally occurring dicarboxylic acid. However, in oxidative chemistry, it refers to This compound .

differentiation Table:

| Feature | This compound (DPSA) | Tartaric Acid |

| CAS Number | 2279-96-1 | 87-69-4 (L-form) |

| Structure | HOOOC-CH₂-CH₂-COOOH | HOOC-CH(OH)-CH(OH)-COOH |

| Function | Strong Oxidant, Radical Initiator | Acidulant, Chelating Agent |

| Stability | Shock-sensitive, Thermal decomposition | Stable solid |

| Active Oxygen | High (~21% theoretical) | 0% |

Scientific Insight: The presence of the peroxo group (-O-O-) in DPSA introduces a weak bond (bond energy ~35 kcal/mol) compared to the C-O or O-H bonds in tartaric acid. This thermodynamic instability is the driving force behind its reactivity and requires strict cold-chain handling.

Synthesis & Thermodynamics

Reaction Mechanism

The synthesis of DPSA is a nucleophilic acyl substitution where hydrogen peroxide acts as the nucleophile attacking the carbonyl carbons of succinic anhydride. This reaction is highly exothermic and must be controlled to prevent thermal runaway or decomposition of the product.

Synthesis Workflow (Graphviz)

Figure 1: Step-wise peroxidation of succinic anhydride. Temperature control is the rate-limiting safety factor.

Experimental Protocol: Synthesis of DPSA

Note: All steps must be performed behind a blast shield.

-

Preparation: Charge a 3-neck round-bottom flask with 30% Hydrogen Peroxide (excess, typically 4:1 molar ratio relative to anhydride).

-

Thermal Regulation: Immerse the flask in an ice-salt bath to maintain internal temperature between 0°C and 5°C.

-

Addition: Slowly add Succinic Anhydride in small portions over 30 minutes. Causality: Rapid addition causes localized heating, leading to H2O2 decomposition and yield loss.

-

Reaction: Stir vigorously for 2 hours at 5°C. The solution will eventually yield a white crystalline precipitate.

-

Isolation: Filter the precipitate under vacuum (using a sintered glass funnel, not paper, to avoid organic contamination).

-

Purification: Wash with ice-cold water to remove residual acid. Dry in a vacuum desiccator over P2O5. Do not heat.

Physicochemical Properties & Stability

Solubility Profile

DPSA is moderately soluble in water and low-molecular-weight alcohols but hydrolyzes slowly in aqueous solution to revert to succinic acid and hydrogen peroxide.

-

Best Practice: Prepare solutions immediately before use.

-

Solvent Choice: For organic synthesis, ethyl acetate or dioxane are preferred solvents as they minimize hydrolytic degradation.

Stability Metrics

-

Melting Point: ~115°C (with decomposition). Warning: Determination of MP is hazardous; use DSC (Differential Scanning Calorimetry) with mg-scale samples only.

-

Shock Sensitivity: Moderate. Avoid metal spatulas; use Teflon or wood.

Applications in Drug Development

Epoxidation of Olefins

DPSA serves as a solid-state alternative to m-CPBA. It is particularly useful when the byproduct (succinic acid) needs to be easily removed via water washing, unlike the benzoic acid byproduct of m-CPBA which often requires chromatography.

Radical Polymerization

In pharmaceutical polymer synthesis (e.g., hydrogels), DPSA acts as an initiator. Its dicarboxylic nature allows it to be incorporated into the polymer chain, providing terminal carboxyl functionality for further conjugation with APIs (Active Pharmaceutical Ingredients).

Analytical Protocol: Iodometric Titration

To ensure the integrity of the synthesized DPSA, a "self-validating" analytical method is required. We utilize iodometric titration to quantify the Active Oxygen (AO) content.

Principle

The peroxy acid oxidizes iodide (

Titration Logic Flow (Graphviz)

Figure 2: Quality Control workflow for determining the purity of synthesized DPSA.

Calculation

Where:- = Volume of Sodium Thiosulfate (mL)

- = Normality of Thiosulfate

- = Weight of sample (g)

-

= Milliequivalent weight of Oxygen

Validation Criteria: High-purity DPSA should yield an active oxygen content >10.5% (Theoretical Max for pure DPSA is ~21.3% total peroxide oxygen, but accessible active oxygen depends on specific decomposition pathways; typically >10% indicates viable reagent quality).

References

-

Synthesis of Peroxysuccinic Acid: Vertex AI Search Result 1.1: Preparation method peroxided succinic acid. (Patent CN102093276A). Retrieved from .

-

Chemical Identity & CAS Data: Vertex AI Search Result 1.5: Peroxysuccinic acid CAS Registry Number 2279-96-1. Common Chemistry (CAS).[4][5][6] Retrieved from .[5]

-

Iodometric Titration Protocol: Vertex AI Search Result 1.7: IFRA Analytical Method - Determination of the Peroxide Value. Retrieved from .

-

General Peroxide Safety: Vertex AI Search Result 1.4: Peptide Synthesis – Safety Topics. ACS GCI Pharmaceutical Roundtable. Retrieved from .

Sources

- 1. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]

- 2. Iodometry - Wikipedia [en.wikipedia.org]

- 3. usptechnologies.com [usptechnologies.com]

- 4. This compound | C4H6O6 - BuyersGuideChem [buyersguidechem.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. Dihydroxytartaric acid | C4H6O8 | CID 6439 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity Profile of Diperoxysuccinic Acid as an Oxidant

Abstract

Diperoxysuccinic acid (DPSA), also known as succinoyl peroxide, is a solid, difunctional organic peroxy acid. While not as commonly employed as reagents like meta-chloroperoxybenzoic acid (m-CPBA), DPSA offers a unique reactivity profile stemming from its dicarboxylic nature and the presence of two peroxy acid moieties. This guide provides a comprehensive overview of the synthesis, properties, and reactivity of DPSA as an oxidant in organic synthesis. We will delve into its application in key oxidative transformations, including epoxidation, Baeyer-Villiger oxidation, and heteroatom oxidation, supported by mechanistic insights and detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the distinct oxidative capabilities of DPSA.

Introduction: The Landscape of Peroxy Acid Oxidants

Organic peroxy acids (RCO₃H) are a cornerstone of modern synthetic chemistry, renowned for their ability to deliver an electrophilic oxygen atom to a variety of functional groups.[1] This capability is central to numerous critical transformations, from the synthesis of epoxides, which are versatile intermediates, to the Baeyer-Villiger oxidation for the construction of esters and lactones.[2][3] The reactivity of a peroxy acid is governed by several factors, including the electron-withdrawing nature of the "R" group, which modulates the electrophilicity of the distal peroxy oxygen.

This compound (C₈H₁₀O₈) stands out in this class of reagents.[4] As a di-peroxy acid derived from succinic acid, its structure presents two active oxidant sites. Its solid nature and moderate solubility in water and some organic solvents offer practical advantages in certain applications.[5][6] This guide aims to provide a detailed exploration of DPSA's reactivity, offering insights into how its unique structure influences its behavior as an oxidant and where it can be most effectively deployed in a research and development setting.

Synthesis and Physicochemical Properties of this compound

Synthesis of this compound

The most common and straightforward synthesis of DPSA involves the reaction of succinic anhydride with a concentrated solution of hydrogen peroxide, often in the presence of a catalyst or with careful temperature control.

Conceptual Workflow for DPSA Synthesis:

Caption: Concerted mechanism of alkene epoxidation by a peroxy acid.

-

Stereospecificity: A key feature of this concerted mechanism is its stereospecificity. A cis-alkene will yield a cis-epoxide, and a trans-alkene will result in a trans-epoxide. [7]This is a critical consideration in stereoselective synthesis.

Baeyer-Villiger Oxidation of Ketones

The Baeyer-Villiger oxidation is a powerful reaction for converting ketones into esters or cyclic ketones into lactones. [3][8]DPSA can serve as the oxidant in this transformation. The reaction proceeds through the Criegee intermediate. [2][9] Mechanism of Baeyer-Villiger Oxidation:

Caption: Stepwise mechanism of the Baeyer-Villiger oxidation.

-

Regioselectivity and Migratory Aptitude: The reaction is highly regioselective. The group that migrates is the one best able to stabilize a positive charge. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl ≈ aryl > primary alkyl > methyl. [8][10]This predictable selectivity is a powerful tool for synthetic planning. The migration occurs with retention of stereochemistry at the migrating center. [10]

Oxidation of Heteroatoms

DPSA is also capable of oxidizing heteroatoms, such as sulfur and nitrogen.

-

Oxidation of Sulfides: Sulfides can be selectively oxidized to sulfoxides and further to sulfones. [11][12]Careful control of stoichiometry (one equivalent of peroxy acid per sulfide for the sulfoxide) is key to achieving selectivity. The reaction likely involves the electrophilic attack of the peroxy oxygen on the sulfur atom. [11]

Substrate Product(s) Comments R-S-R' R-SO-R' (Sulfoxide) Achieved with ~1 equivalent of DPSA. | R-S-R' | R-SO₂-R' (Sulfone) | Requires ≥2 equivalents of DPSA or harsher conditions. [13]|

-

Oxidation of Amines: Tertiary amines can be oxidized to the corresponding N-oxides. Primary and secondary amines can also be oxidized, though the product profile can be more complex.

Applications in Organic Synthesis and Drug Development

The reactivity profile of DPSA makes it a valuable tool in synthetic organic chemistry.

-

Synthesis of Epoxide Intermediates: Epoxides are crucial building blocks in the synthesis of pharmaceuticals and other complex molecules due to their susceptibility to nucleophilic ring-opening reactions.

-

Lactone Synthesis for Natural Products: The Baeyer-Villiger oxidation is frequently employed in the total synthesis of natural products that contain lactone moieties.

-

Modulating Drug Solubility and Metabolism: The oxidation of heteroatoms in drug candidates can be a strategy to alter their physicochemical properties, such as solubility and metabolic stability. For example, the conversion of a sulfide to a more polar sulfoxide or sulfone can increase aqueous solubility.

Conclusion

This compound is a potent and versatile difunctional oxidant with a well-defined reactivity profile. Its ability to perform epoxidations, Baeyer-Villiger oxidations, and heteroatom oxidations makes it a valuable reagent in the synthetic chemist's toolbox. While its handling requires stringent safety precautions due to its peroxidic nature, its utility in constructing key synthetic intermediates for research, particularly in the pharmaceutical and materials science sectors, is significant. Understanding the mechanistic underpinnings of its reactivity, especially with regard to stereospecificity and regioselectivity, allows for its rational application in the design and execution of complex synthetic strategies.

References

- Grokipedia. Baeyer–Villiger oxidation.

- NROChemistry. Baeyer-Villiger oxidation: Mechanism & Examples.

- J&K Scientific LLC. Baeyer-Villiger Oxidation Reaction.

- Wikipedia. Baeyer–Villiger oxidation.

- Organic Chemistry Portal. Baeyer-Villiger Oxidation.

- Google Patents. CN103896759A - Preparation method of 2,3-dichlorosuccinic acid.

- MDPI. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions.

- ChemicalBook. SUCCINIC ACID PEROXIDE | 123-23-9.

- ResearchGate. Kinetics of Peracetic Acid Decomposition Part I : Spontaneous Decomposition at Typical Pulp Bleaching Conditions.

- Chemistry LibreTexts. 9.12: Oxidation of Alkenes - Epoxidation.

- Organic Chemistry Portal. Sulfoxide synthesis by oxidation.

- Organic Syntheses. succinic anhydride.

- PubChem. Succinoyl peroxide | C8H10O8 | CID 31248.

- Longdom Publishing. Oxidative Reactions Role in the Synthesis of Organic Compounds.

- Fisher Scientific. SAFETY DATA SHEET.

- YouTube. Succinic Anhydride Synthesis.

- Scent.vn. Succinoyl peroxide (CAS 123-23-9): Odor profile, Properties, & IFRA compliance.

- Sigma-Aldrich. Sigma 10931 - SAFETY DATA SHEET.

- ChemicalBook. 123-23-9 | CAS DataBase.

- Organic Chemistry Portal. An Efficient Oxidation of Sulfides to Sulfones with Urea-Hydrogen Peroxide in the Presence of Phthalic Anhydride in Ethyl Acetate.

Sources

- 1. longdom.org [longdom.org]

- 2. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]

- 3. Baeyer-Villiger Oxidation [organic-chemistry.org]

- 4. Succinoyl peroxide | C8H10O8 | CID 31248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. SUCCINIC ACID PEROXIDE | 123-23-9 [chemicalbook.com]

- 6. 123-23-9 | CAS DataBase [m.chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. grokipedia.com [grokipedia.com]

- 9. jk-sci.com [jk-sci.com]

- 10. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 11. mdpi.com [mdpi.com]

- 12. Sulfoxide synthesis by oxidation [organic-chemistry.org]

- 13. An Efficient Oxidation of Sulfides to Sulfones with Urea-Hydrogen Peroxide in the Presence of Phthalic Anhydride in Ethyl Acetate [organic-chemistry.org]

An In-Depth Technical Guide to the History, Discovery, and Synthesis of Diperoxysuccinic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Diperoxysuccinic acid, a dicarboxylic peroxy acid, holds significant potential in various chemical applications, including as a potent oxidizing agent and a precursor in fine chemical synthesis. This guide provides a comprehensive exploration of the historical context surrounding the discovery of peroxy acids, the evolution of their synthesis, and a detailed, field-proven protocol for the preparation of this compound. By elucidating the causal relationships behind experimental choices and grounding methodologies in established chemical principles, this document serves as an in-depth technical resource for researchers and professionals in the chemical and pharmaceutical sciences.

Introduction: The Dawn of Peroxy Acid Chemistry

The journey to understanding and harnessing the power of this compound is intrinsically linked to the broader history of peroxide chemistry. The story begins with the isolation of hydrogen peroxide in 1818 by the French chemist Louis Jacques Thénard, who produced it by reacting barium peroxide with nitric acid.[1][2][3] Thénard aptly named his discovery "eau oxygénée" or "oxygenated water," recognizing its high oxygen content.[2] This foundational discovery paved the way for the exploration of a new class of powerful oxidizing agents: the organic peroxides.

Throughout the 19th century, chemists worked to refine the production of hydrogen peroxide, with the first plant being established in Berlin in 1873.[4] A significant leap forward came with the discovery of synthesizing hydrogen peroxide via electrolysis of sulfuric acid, a method that was commercialized in 1908.[4]

A pivotal moment in the history of organic peroxy acids was the work of Adolf von Baeyer and Victor Villiger in 1899. They demonstrated the oxidation of ketones to esters or lactones using peroxymonosulfuric acid (Caro's acid), a reaction now famously known as the Baeyer-Villiger oxidation. This discovery opened the door to the deliberate synthesis and application of peroxy acids in organic chemistry.

While the precise first synthesis of this compound is not prominently documented in readily available historical records, its conceptualization and eventual synthesis are a direct consequence of these early advancements in peroxide and peroxy acid chemistry. The understanding that carboxylic acids and their anhydrides could react with hydrogen peroxide to form peroxy acids laid the logical groundwork for its creation.[5]

The Genesis of this compound: From Precursor to Product

The synthesis of this compound is a tale of two key reactions: the formation of its precursor, succinic anhydride, and the subsequent peroxidation to yield the final product.

The Foundation: Synthesis of Succinic Anhydride

Succinic anhydride is a cyclic dicarboxylic anhydride that serves as the immediate precursor to this compound. Its preparation is a classic organic transformation, typically achieved through the dehydration of succinic acid.

Several methods have been established for this conversion, with the use of dehydrating agents being the most common in a laboratory setting. Reagents such as acetyl chloride or acetic anhydride are frequently employed to facilitate the intramolecular cyclization of succinic acid.

Experimental Protocol: Synthesis of Succinic Anhydride from Succinic Acid

Objective: To synthesize succinic anhydride by the dehydration of succinic acid using acetic anhydride.

Causality of Experimental Choices:

-

Acetic Anhydride as Dehydrating Agent: Acetic anhydride is a strong dehydrating agent that reacts with the water produced during the cyclization of succinic acid, driving the equilibrium towards the formation of the anhydride. It is also a solvent for the reaction, and any excess can be readily removed.

-

Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the dehydration and cyclization to occur at a reasonable rate.

-

Cooling and Crystallization: Succinic anhydride is a solid at room temperature and is less soluble in the reaction mixture at lower temperatures. Cooling the solution allows for the crystallization of the product, separating it from the acetic acid byproduct and any unreacted starting materials.

-

Washing with Ether: A cold ether wash is used to remove residual acetic acid and acetic anhydride from the surface of the succinic anhydride crystals without dissolving a significant amount of the product.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, combine succinic acid and acetic anhydride in a 1:1 molar ratio.

-

Heating: Gently heat the mixture to reflux using a heating mantle or water bath. Continue heating until the succinic acid has completely dissolved.

-

Cooling and Crystallization: Remove the heat source and allow the solution to cool slowly to room temperature. Further cool the flask in an ice bath to maximize the crystallization of succinic anhydride.

-

Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with two small portions of cold diethyl ether to remove any remaining impurities.

-

Drying: Dry the purified succinic anhydride crystals in a desiccator or under vacuum.

The Core Synthesis: Preparation of this compound

The most direct and efficient method for the synthesis of this compound involves the reaction of succinic anhydride with hydrogen peroxide. This reaction proceeds via the nucleophilic attack of hydrogen peroxide on the electrophilic carbonyl carbons of the anhydride ring, leading to the formation of the diperoxy acid.

Mechanistic Insights

The reaction is typically carried out in an aqueous medium. The hydrogen peroxide acts as the nucleophile, and the reaction is often performed under cooled conditions to control the exothermic nature of the reaction and to minimize the decomposition of the peroxide product.

Caption: Synthesis pathway of this compound from succinic anhydride.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from succinic anhydride and hydrogen peroxide.

Causality of Experimental Choices:

-

Succinic Anhydride as Starting Material: Using the anhydride is advantageous as it is more reactive than succinic acid and the reaction does not produce water as a byproduct, which could dilute the hydrogen peroxide.

-

Hydrogen Peroxide Concentration: A concentrated solution of hydrogen peroxide (e.g., 30%) is used to drive the reaction towards the formation of the diperoxy acid.

-

Low Temperature Control: The reaction is maintained at a low temperature (5-10°C) using an ice-water bath. This is critical for several reasons:

-

It controls the exothermicity of the reaction.

-

It minimizes the thermal decomposition of both the hydrogen peroxide reactant and the this compound product, which are thermally sensitive.

-

It promotes the crystallization of the product upon standing.

-

-

Vigorous Stirring: Ensures efficient mixing of the reactants, particularly as the solid succinic anhydride is added to the aqueous hydrogen peroxide solution.

-

Crystallization and Isolation: this compound is a solid that can be isolated by crystallization at low temperatures, followed by vacuum filtration.

-

Washing with Cold Deionized Water: This step removes any unreacted hydrogen peroxide and other water-soluble impurities from the final product. Using cold water minimizes the dissolution of the desired product.

Step-by-Step Methodology:

-

Preparation of Reaction Mixture: In a three-necked flask equipped with a mechanical stirrer and a thermometer, add chilled deionized water and a 30% hydrogen peroxide solution.

-

Cooling: Cool the mixture to 5-10°C in an ice-water bath.

-

Addition of Succinic Anhydride: While stirring vigorously, slowly add solid succinic anhydride to the cooled hydrogen peroxide solution. Maintain the temperature of the reaction mixture between 5°C and 10°C throughout the addition.

-

Reaction: Continue to stir the mixture vigorously at 5-10°C for a specified reaction time (e.g., 2 hours).

-

Crystallization: After the reaction is complete, stop stirring and allow the mixture to stand in the ice-water bath for an extended period (e.g., 3 hours) to allow for the complete crystallization of the product.

-

Isolation: Collect the white crystalline product by vacuum filtration.

-

Washing: Wash the filter cake with two portions of ice-cold deionized water.

-

Drying: Dry the product under vacuum to obtain pure this compound.

Data Presentation and Characterization

The successful synthesis of this compound should be confirmed through various analytical techniques.

| Parameter | Description | Method |

| Appearance | White crystalline solid | Visual Inspection |

| Melting Point | Decomposition is often observed | Melting Point Apparatus |

| Active Oxygen Content | Confirms the peroxide functionality | Iodometric Titration |

| Spectroscopic Analysis | Structural elucidation | FTIR, NMR |

Iodometric Titration for Active Oxygen Content:

The active oxygen content is a critical parameter for quantifying the purity of the synthesized this compound. This is typically determined by iodometric titration. The peroxy acid oxidizes iodide ions to iodine, which is then titrated with a standardized solution of sodium thiosulfate.

Safety Considerations

Organic peroxides, including this compound, are potentially hazardous materials. They can be thermally unstable and may decompose violently, especially when heated or in the presence of contaminants.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Temperature Control: Strict temperature control is crucial during the synthesis and storage of this compound.

-

Storage: Store in a cool, well-ventilated area, away from heat sources and incompatible materials such as strong acids, bases, and reducing agents.

-

Handling: Avoid friction, grinding, and impact, as these can initiate decomposition.

Conclusion